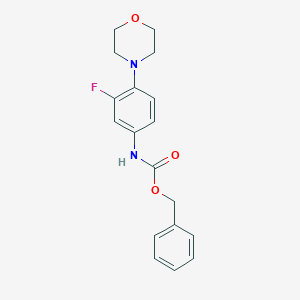

Benzyl (3-fluoro-4-morpholinophenyl)carbamate

描述

Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS: 168828-81-7) is a fluorinated heterocyclic compound with a molecular formula of C₁₈H₁₉FN₂O₃ and a molecular weight of 303.36 g/mol . It features a morpholine ring, a fluorinated benzene core, a carbamate linker, and a benzyl group. This compound is primarily utilized as a key intermediate in synthesizing linezolid, an oxazolidinone-class antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, it serves in the development of glucose uptake inhibitors for cancer research .

属性

IUPAC Name |

benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGUZGHMWUIYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415463 | |

| Record name | Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-81-7 | |

| Record name | [3-Fluoro-4-(4-morpholinyl)phenyl]carbamic acid phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[3-fluoro-4-(4-morpholinyl)phenyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Carbamate Formation via Chloroformate Coupling

The most widely documented method involves reacting 3-fluoro-4-morpholinoaniline with benzyl chloroformate under basic conditions. This nucleophilic acyl substitution proceeds via deprotonation of the aniline’s amine group, followed by attack on the electrophilic carbonyl carbon of the chloroformate.

Procedure :

-

Reagents :

-

3-Fluoro-4-morpholinoaniline (1.0 equiv)

-

Benzyl chloroformate (1.2 equiv)

-

Base: Aqueous sodium hydroxide (2.0 equiv) or triethylamine

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Conditions :

-

Temperature: 0–5°C (initial), then room temperature

-

Duration: 2–4 hours

-

Workup: Extraction with DCM, washing with brine, and silica gel chromatography

-

Mechanistic Insight :

The base deprotonates the aniline (pKa ~4.6), generating a nucleophilic amine that attacks benzyl chloroformate. The intermediate collapses, releasing HCl and forming the carbamate (Fig. 1).

Alternative Methods: Solid-Phase Synthesis

A modified approach uses polymer-supported bases to simplify purification. For example, polystyrene-bound dimethylaminopyridine (PS-DMAP) catalyzes the reaction in THF, enabling filtration to remove byproducts.

Advantages :

-

Reduced purification steps

-

Higher reproducibility (yield: 78–80%)

Limitations :

-

Higher cost of functionalized resins

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction rate and yield:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 82 |

| THF | 7.52 | 78 |

| Acetonitrile | 37.5 | 65 |

Polar aprotic solvents like DCM favor carbamate stability, while acetonitrile’s high polarity may promote side reactions.

Temperature Control

Maintaining temperatures below 10°C during benzyl chloroformate addition minimizes dichlorocarbonate byproducts. Post-addition warming to 25°C ensures completion without degradation.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

-

δ 7.35–7.25 (m, 5H, benzyl aromatic)

-

δ 6.95–6.85 (m, 2H, fluorophenyl)

-

δ 5.15 (s, 2H, OCH2C6H5)

-

δ 3.75–3.65 (m, 4H, morpholine OCH2)

13C NMR (101 MHz, CDCl3) :

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity with a retention time of 6.2 minutes.

Industrial-Scale Production

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Fluoro-4-morpholinoaniline | 320 |

| Benzyl chloroformate | 190 |

| Total (Yield-adjusted) | 510 |

Economies of scale reduce costs to $148/kg for 500 g batches.

Environmental and Regulatory Aspects

Waste Management

化学反应分析

Types of Reactions

Benzyl (3-fluoro-4-morpholinophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

科学研究应用

Benzyl (3-fluoro-4-morpholinophenyl)carbamate has a wide range of scientific research applications:

作用机制

The mechanism of action of Benzyl (3-fluoro-4-morpholinophenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of linezolid, the compound reacts with bromomethyloxirane to form an oxazolidone moiety, which is crucial for the antibiotic’s activity . Additionally, the compound’s fluorinated and morpholine-containing structure contributes to its bioactivity and stability .

相似化合物的比较

Comparison with Structurally Similar Compounds

Linezolid Conjugates (3a–c)

Compounds 3a–c (e.g., 3a: Benzyl (S)-(2-(((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate) are linezolid derivatives synthesized via coupling reactions between benzotriazole-activated acids and the oxazolidinone core .

Key Differences:

- Structural Modifications: Compounds 3a–c introduce additional carbamate-linked side chains (e.g., ethyl, propyl, or branched alkyl groups) to the oxazolidinone scaffold, enhancing molecular complexity compared to the parent compound .

- Biological Activity : While the parent compound is an intermediate, 3a–c exhibit direct antibacterial activity. For example, 3a showed moderate activity against S. aureus (MIC: 4 µg/mL), attributed to improved binding to bacterial ribosomes .

Physical Properties :

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) 3a 153–155 63 509.18 (as sodium adduct) 3b 186–188 51 501.21 3c 173–175 60 529.25

Isosorbide-Based Benzyl Carbamates

Isosorbide derivatives like isosorbide 2-benzyl carbamate 5-benzoate (IC₅₀: 4 nM for BuChE inhibition) share the benzyl carbamate moiety but differ in their core structure (isosorbide vs. morpholinophenyl) .

Key Differences:

- Enzyme Selectivity: The morpholinophenyl core in the parent compound may confer selectivity for bacterial targets, whereas isosorbide carbamates prioritize butyrylcholinesterase (BuChE) inhibition, relevant for Alzheimer’s disease .

- Stability : Isosorbide ether derivatives (e.g., compound 18a ) exhibit plasma stability due to the absence of ester groups, contrasting with the parent compound’s reactivity in linezolid synthesis .

Tetrazolyl-Pyridinyl Carbamate Derivatives

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS: 1220910-89-3) introduces a tetrazolyl-pyridinyl group, increasing molecular weight (404.41 g/mol ) and complexity .

Key Differences:

- Applications : This derivative is tailored for life sciences research, likely targeting kinases or GPCRs due to its heteroaromatic substituents, unlike the parent compound’s antibiotic role .

生物活性

Benzyl (3-fluoro-4-morpholinophenyl)carbamate, with the chemical formula and CAS number 168828-81-7, is a fluorinated heterocyclic compound that has garnered attention for its biological activity, particularly in the field of medicinal chemistry. This article explores its mechanisms of action, applications, and relevant research findings.

Overview of Biological Activity

This compound functions primarily as an intermediate in the synthesis of various pharmaceuticals, most notably linezolid, an antibiotic effective against Gram-positive bacterial infections. The compound exhibits significant biological activity through its inhibition of protein synthesis in bacteria, which is crucial for their survival.

Target of Action:

The primary target of this compound is the bacterial ribosome, where it forms an oxazolidone moiety upon reaction with other compounds during synthesis. This interaction disrupts protein synthesis pathways, leading to bacterial cell death .

Biochemical Pathways:

The compound's mechanism involves interference with the protein synthesis pathway by binding to the ribosomal RNA, effectively inhibiting the formation of peptide bonds. This inhibition is particularly effective against antibiotic-resistant strains of bacteria .

Antimicrobial Activity

Research has demonstrated that this compound is a precursor to linezolid, which has shown efficacy against various resistant bacterial strains. A study indicated that linezolid exhibits minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Enterococcus faecium, making it a critical agent in combating multi-drug resistant infections .

Table 1: Antimicrobial Efficacy of Linezolid

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Enterococcus faecium | 2 |

| Streptococcus pneumoniae | 0.5 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 3-fluoro-4-morpholinoaniline and benzyl chloroformate in the presence of a base like triethylamine. This multi-step synthesis not only produces the desired carbamate but also allows for further modifications to enhance its biological properties .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reaction with benzyl chloroformate | Triethylamine, solvent (e.g., DMF) | 85 |

| Formation of oxazolidone | Bromomethyloxirane | 75 |

Applications in Drug Development

This compound is not only pivotal in synthesizing antibiotics but also serves as a building block for other bioactive molecules. Its structural characteristics make it suitable for developing enzyme inhibitors and glucose uptake inhibitors aimed at cancer treatment .

常见问题

Basic Research Questions

How can the synthesis of Benzyl (3-fluoro-4-morpholinophenyl)carbamate be optimized for higher yield and purity?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted phenylcarbamates and morpholine derivatives. Key steps include:

- Protection of amines : Use benzyl carbamate (Cbz) as a protecting group, which is stable under acidic and basic conditions but can be removed via hydrogenolysis (H₂/Pd-C) or catalytic transfer hydrogenation .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation, particularly during fluorination and morpholine ring introduction.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Optimize solvent ratios based on polarity differences .

What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding). Data can be deposited in the CCDC (e.g., CCDC No. 2120865) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C3, morpholine at C4). ¹⁹F NMR confirms fluorination .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₁₉H₂₀FN₂O₃; exact mass calc. 343.1461) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

How should storage conditions be optimized to maintain compound stability?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) in storage vials. The benzyl carbamate group is sensitive to prolonged exposure to humidity, which may lead to deprotection .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

What mechanistic insights exist for the role of this compound in Linezolid synthesis?

Methodological Answer:

As a Linezolid intermediate, the compound introduces the fluorinated morpholino-phenyl moiety critical for antibiotic activity. Key steps include:

- Nucleophilic substitution : Fluorine at C3 enhances electron-withdrawing effects, facilitating morpholine ring formation via SNAr (aromatic nucleophilic substitution) .

- Enzymatic interactions : The carbamate group may act as a prodrug moiety, undergoing enzymatic cleavage in vivo to release active metabolites. Use LC-MS/MS to track metabolic pathways in in vitro hepatic models .

How can computational methods like DFT aid in understanding the compound's electronic structure?

Methodological Answer:

- DFT analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic attack at the carbamate carbonyl). Basis sets like B3LYP/6-31G(d) are suitable for geometry optimization .

- Bond critical point (BCP) analysis : Evaluate bond order and electron density distribution using QTAIM (Quantum Theory of Atoms in Molecules). Correlate with crystallographic data to validate intramolecular interactions (e.g., C=O···H-N hydrogen bonds) .

How does the benzyl carbamate group influence stability under varying pH conditions?

Methodological Answer:

- Acidic conditions (pH < 1) : The carbamate undergoes slow hydrolysis to form CO₂ and benzyl alcohol. Monitor degradation kinetics via ¹H NMR .

- Basic conditions (pH > 12) : Rapid cleavage occurs via hydroxide attack on the carbonyl. Stabilize by buffering reactions at neutral pH during synthesis .

- Enzymatic deprotection : Use esterases or lipases for selective cleavage in biological systems. Optimize enzyme loading and incubation time using fluorometric assays .

What strategies mitigate side reactions during fluorination or morpholine incorporation?

Methodological Answer:

- Fluorination : Use DAST (diethylaminosulfur trifluoride) or Selectfluor® to minimize byproducts. Control reaction temperature (<0°C) to prevent over-fluorination .

- Morpholine coupling : Activate the aryl fluoride with Cu(I) catalysts (e.g., CuBr) in DMF at 80°C. Add molecular sieves to scavenge trace water, improving yield by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。